Avosentan

Vue d'ensemble

Description

L’avosentan est un composé organique synthétique qui agit comme antagoniste du récepteur de l’endothéline de type A. Il a été principalement étudié pour ses effets thérapeutiques potentiels dans le traitement de la néphropathie diabétique et d’autres affections associées. Le composé est connu pour sa capacité à réduire la protéinurie et à atténuer les dommages rénaux, ce qui en fait un candidat prometteur dans le domaine de la néphrologie .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying endothelin receptor antagonism and related chemical interactions.

Biology: Avosentan is used in biological studies to understand its effects on cellular pathways and receptor interactions.

Medicine: The compound has shown promise in treating diabetic nephropathy by reducing proteinuria and renal damage. .

Industry: This compound’s unique properties make it a valuable compound in the pharmaceutical industry for developing new therapeutic agents

Mécanisme D'action

L’avosentan exerce ses effets en bloquant sélectivement le récepteur de l’endothéline de type A. Ce récepteur est impliqué dans divers processus physiologiques, notamment la vasoconstriction et la prolifération cellulaire. En inhibant ce récepteur, l’this compound réduit les effets néfastes de l’endothéline-1, tels que la protéinurie et la fibrose rénale. Les cibles moléculaires et les voies impliquées comprennent le récepteur de l’endothéline de type A, le facteur de croissance transformant bêta et les voies du facteur nucléaire kappa B .

Analyse Biochimique

Biochemical Properties

Avosentan is known to interact with the endothelin-1 receptor . This receptor is a part of the endothelin system, which plays a crucial role in various biochemical reactions, including vasoconstriction and vasodilation . This compound, by blocking the ETA receptor, can influence these biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In a study on diabetic nephropathy, this compound was found to significantly attenuate diabetes-associated albuminuria and glomerulosclerosis index . It also reduced the renal expression of genes encoding connective tissue growth factor, vascular endothelial growth factor, transforming growth factor β, and nuclear factor κB .

Molecular Mechanism

This compound works by blocking the ETA receptor, thereby influencing the concentration levels of ethinylestradiol and progesterone . This suggests that this compound could potentially affect the contraceptive efficacy of low-dose combination oral contraceptives during treatment .

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly attenuate diabetes-associated albuminuria and aortic atherosclerosis . The effects were observed with a high dose of this compound (30 mg/kg) administered daily for 20 weeks .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. It is known that this compound interacts with the endothelin system, which plays a crucial role in various metabolic processes .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not clearly defined in the available literature. It is known that this compound is a small molecule that can potentially cross cell membranes to exert its effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

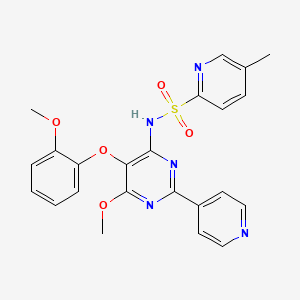

La synthèse de l’avosentan implique plusieurs étapes, en commençant par la préparation des structures de base de la pyridine et de la pyrimidine. Les étapes clés comprennent :

Formation du noyau pyridine : La première étape implique la synthèse du noyau pyridine par une série de réactions de condensation.

Formation du cycle pyrimidine : Le cycle pyrimidine est ensuite formé en faisant réagir le dérivé de la pyridine avec des réactifs appropriés dans des conditions contrôlées.

Formation de la sulfonamide :

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Traitement par lots : Des réacteurs de lots de grande taille sont utilisés pour effectuer les réactions de condensation et de formation de cycle.

Purification : Le produit brut est purifié à l’aide de techniques telles que la cristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la constance et l’efficacité du produit final

Analyse Des Réactions Chimiques

Types de réactions

L’avosentan subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.

Substitution : Des réactions de substitution sont utilisées pour introduire différents substituants sur les cycles pyridine et pyrimidine.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Agents réducteurs : Le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont des agents réducteurs fréquemment utilisés.

Réactifs de substitution : Des agents halogénants et des nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’this compound, qui peuvent être étudiés plus en profondeur pour leurs activités biologiques .

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier l’antagonisme du récepteur de l’endothéline et les interactions chimiques associées.

Biologie : L’this compound est utilisé dans des études biologiques pour comprendre ses effets sur les voies cellulaires et les interactions réceptorielles.

Médecine : Le composé s’est avéré prometteur dans le traitement de la néphropathie diabétique en réduisant la protéinurie et les dommages rénaux. .

Industrie : Les propriétés uniques de l’this compound en font un composé précieux dans l’industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques

Comparaison Avec Des Composés Similaires

Composés similaires

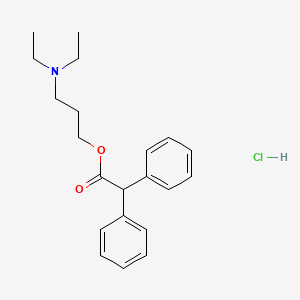

Atrasentan : Un autre antagoniste du récepteur de l’endothéline utilisé à des fins thérapeutiques similaires.

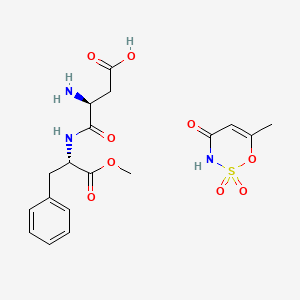

Bosentan : Un antagoniste dual du récepteur de l’endothéline qui cible à la fois le récepteur de l’endothéline de type A et le récepteur de l’endothéline de type B.

Macitentan : Un antagoniste dual avec une demi-vie plus longue et un profil de sécurité amélioré par rapport aux autres antagonistes du récepteur de l’endothéline

Unicité de l’avosentan

L’this compound est unique en raison de sa forte sélectivité pour le récepteur de l’endothéline de type A, ce qui permet d’obtenir des effets thérapeutiques ciblés avec potentiellement moins d’effets secondaires. Sa capacité à réduire de manière significative la protéinurie et les dommages rénaux chez les patients atteints de néphropathie diabétique le distingue des autres composés similaires .

Propriétés

IUPAC Name |

N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWLTKFZAOSWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183330 | |

| Record name | Avosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Avosentan has effect on the concentration levels of ethinylestradiol and progesterone. That’s why it is possible that the contraceptive efficacy of low-dose combination oral contraceptives may be adversely affected during avosentan treatment. | |

| Record name | SPP 301 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

290815-26-8 | |

| Record name | Avosentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290815268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl)-5-methyl-2-pyridinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94KSX715K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

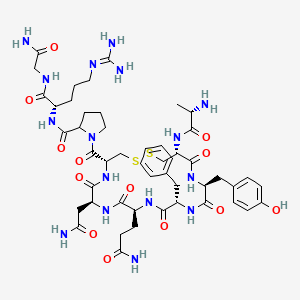

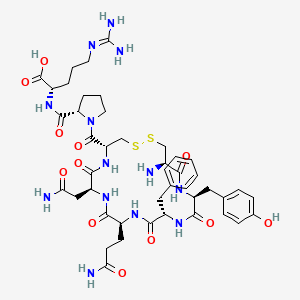

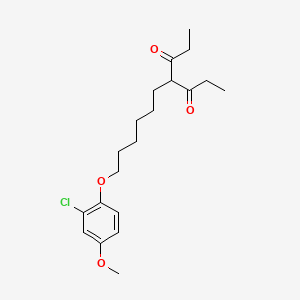

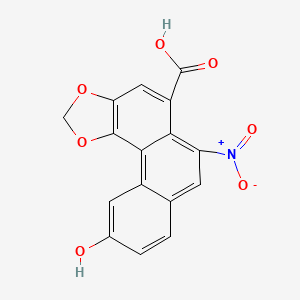

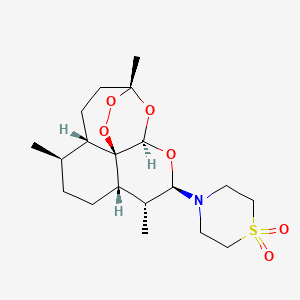

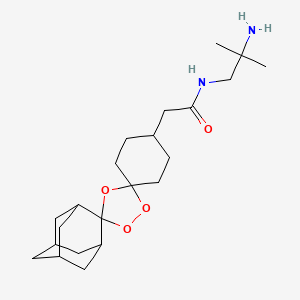

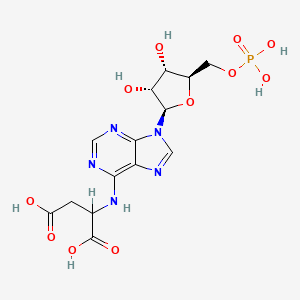

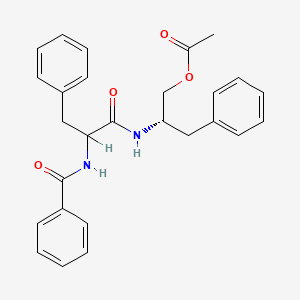

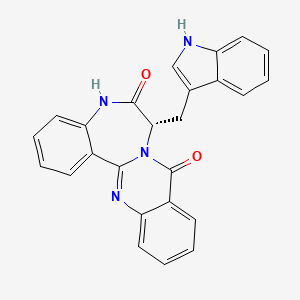

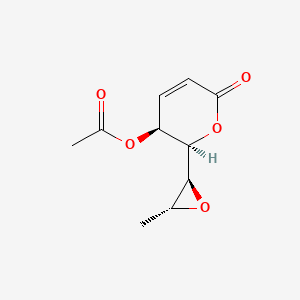

Feasible Synthetic Routes

ANone: Avosentan is a potent and selective endothelin A (ETA) receptor blocker. [, , , ] Endothelin-1 (ET-1), acting primarily through ETA receptors, is a potent vasoconstrictor and also contributes to inflammation, proliferation, and fibrosis in the kidneys. [, , , ] By blocking ETA receptors, this compound aims to inhibit these detrimental effects.

ANone: this compound has been shown to significantly reduce albuminuria in patients with diabetic nephropathy, even when added on top of standard treatment with angiotensin-converting enzyme inhibitors (ACEIs) or angiotensin II receptor blockers (ARBs). [, , , , , ] This effect is attributed to its ability to counteract the pro-inflammatory, pro-fibrotic, and vasoconstrictive effects of ET-1 in the kidneys. [, , ]

ANone: While the provided research abstracts don't mention specific computational studies on this compound, they highlight the importance of understanding individual pharmacokinetic variations and optimizing drug doses for efficacy and safety. [] This suggests that computational modeling, such as pharmacokinetic/pharmacodynamic (PK/PD) modeling and quantitative structure-activity relationship (QSAR) studies, could be valuable tools for future research on this compound and similar compounds.

ANone: this compound exhibits predominant selectivity for ETA receptors. [, , ] While ETA blockade is desirable for its therapeutic effects, blockade of ETB receptors, particularly in the kidneys, can lead to fluid retention and edema, as ETB receptors promote sodium and water excretion. [, , ] The fluid retention observed with this compound, especially at higher doses, may be attributed to some degree of off-target ETB receptor blockade. [, , , ] This highlights the importance of optimizing dosing strategies and potentially exploring more selective ETA antagonists.

ANone: this compound is primarily metabolized to its hydroxymethyl metabolite, Ro 68-5925. [] A study investigating the absolute bioavailability of this compound found that the extent of absorption increased almost proportionally with the dose, although strict dose-proportionality for the rate of absorption was not demonstrated. []

ANone: A study utilizing a diabetic rat model of nephropathy demonstrated that the combination of this compound with the ACE inhibitor lisinopril led to a more pronounced regression of renal lesions compared to either drug alone. [] The combination therapy normalized proteinuria, protected against tubulointerstitial damage, and restored podocyte numbers, highlighting a potential synergistic effect. []

ANone: Yes, several clinical trials have investigated this compound's efficacy in treating diabetic nephropathy. The largest of these, the ASCEND trial, was prematurely terminated due to an increased risk of cardiovascular events, specifically fluid overload and congestive heart failure, in the this compound groups. [, ]

ANone: The primary safety concern identified in this compound clinical trials was an increased risk of fluid retention, leading to edema and, in some cases, congestive heart failure. [, , , ] This side effect, more pronounced at higher doses, led to the premature termination of the ASCEND trial and ultimately hindered this compound's clinical development. [, ]

ANone: A post-hoc analysis of the ASCEND trial identified body weight increase, but not hemoglobin decrease, as a potential early indicator of congestive heart failure development in this compound-treated patients. [] The study suggests that close monitoring of body weight could be crucial in future trials involving endothelin receptor antagonists. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.